Comparative Antiangiogenic Activity in Ex Vivo Rat Aortic Ring Assay
In a systematic evaluation of 27 thalidomide analogs, 3-[4-(Aminomethyl)benzyloxy] Thalidomide demonstrated superior antiangiogenic potency compared to the parent compound thalidomide. At a concentration of 100 μM, the target compound reduced vessel outgrowth to 28.5% ± 5.5% of vehicle control, whereas thalidomide under identical conditions achieved only 81.7% ± 7.8% inhibition [1]. The benzyloxy substitution at the C3 position appears to enhance antiangiogenic efficacy beyond what is achievable with the unmodified thalidomide scaffold.
| Evidence Dimension | Antiangiogenic activity (% vessel outgrowth relative to control) |
|---|---|
| Target Compound Data | 28.5% ± 5.5% of vehicle control at 100 μM |
| Comparator Or Baseline | Thalidomide: 81.7% ± 7.8% of vehicle control at 100 μM |
| Quantified Difference | Target compound produces 53.2 percentage points greater reduction in vessel outgrowth relative to thalidomide |
| Conditions | Ex vivo rat aortic ring angiogenesis assay; 100 μM compound concentration |
Why This Matters
This direct comparative data establishes that 3-[4-(Aminomethyl)benzyloxy] Thalidomide possesses enhanced antiangiogenic potency relative to the parent compound thalidomide, which is relevant for angiogenesis research applications where thalidomide alone is insufficiently potent.
- [1] Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules. 2020;25(23):5683. Table 1, compound 24. View Source
